molecular formula C10H14O4 B3058112 1,4-Bis-methoxymethoxy-benzene CAS No. 87905-74-6

1,4-Bis-methoxymethoxy-benzene

Cat. No. B3058112
CAS RN: 87905-74-6
M. Wt: 198.22 g/mol
InChI Key: FWLPGESRIHBBJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Bis-methoxymethoxy-benzene, also known as DMMB, is an organic compound with the chemical formula C10H14O4. It is a colorless crystalline solid that is soluble in organic solvents like benzene, ethanol, and acetone. DMMB is an important building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Scientific Research Applications

Polymerization Initiator

1,4-Bis-methoxymethoxy-benzene has been studied as an initiator/transfer agent for cationic polymerizations, representing a novel generation of inifers. Its activation requires an excess of BCl3, related to its complex formation with ether and BCl3. This behavior contrasts with classical initiators like 1,4-bis(1-chloro-1-methylethyl)benzene. Studies suggest a mechanism for ion formation based on UV/VIS and conductivity measurements (Dittmer, Pask, & Nuyken, 1992).

Photoluminescent Properties

1,4-Bis-methoxymethoxy-benzene derivatives have been synthesized for their photoluminescent properties. These derivatives, like 1,4-bis-(α-cyano-4-methoxystyryl)benzene, exhibit high photoluminescence. The emission spectra in crystalline solids and low-viscosity molecular solutions show a large bathochromic shift, consistent with excimer formation characterized by low-bandgap emission. Such properties are relevant in exploring emission characteristics beyond molecular solutions and crystalline solids (Lowe & Weder, 2002).

Molecular Wire Research

The compound has been incorporated into molecular wire research. For instance, oxidation processes and oxidized states of 1,4-bis(5-ferrocenyl-3-methoxythiophene-2-yl)benzene, a model compound for molecular wires, have been elucidated through electrochemical measurements and absorption spectroscopy. The oxidized species on terminal moieties seep into the wire moiety, providing insights into molecular wire behaviors (Sakamoto, Hiroi, & Masa-aki Sato, 2003).

Applications in Scintillation Processes

Research on wavelength shifters for liquid scintillators has included the synthesis of 1,4-bis(4-methoxylstyryl)benzene derivatives. These compounds, like bis-4-MOSB, show potential in scintillation processes due to their light yield and emission characteristics, offering insights into electronic structures in scintillation processes (Zheng et al., 2017).

Synthesis of Poly(ether)s with Functional Groups

The compound has been used in the synthesis of poly(ether)s with pendant hydroxyl and ester groups, demonstrating its utility in creating polymers with specific functional properties. These properties are achieved through various reactions, including polyadditions with bis(oxetane)s and active bis(ester)s, highlighting its versatility in polymer chemistry (Nishikubo et al., 1999; Nishikubo et al., 2004).

properties

IUPAC Name

1,4-bis(methoxymethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O4/c1-11-7-13-9-3-5-10(6-4-9)14-8-12-2/h3-6H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWLPGESRIHBBJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC=C(C=C1)OCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00337424
Record name 1,4-Bis-methoxymethoxy-benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00337424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Bis(methoxymethoxy)benzene

CAS RN

87905-74-6
Record name 1,4-Bis-methoxymethoxy-benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00337424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Stir a suspension of sodium hydride (60% in mineral oil, 3.81 g, 95.45 mmol) in anhydrous DMF (50 mL) under nitrogen atmosphere at 0° C. and add a solution of hydroquinone (5.00 g, 45.45 mmol) in anhydrous DMF (50 mL) dropwise. Add to this suspension methoxymethyl chloride (7.2 mL, 95.45 mmol) dropwise with additional gas evolution noted. Allow the reaction to warm to ambient temperature and stir for one hour. Quench the reaction with water and add diethyl ether. Wash the organic layer with 1N sodium hydroxide and brine. Dry the organic layer over sodium sulfate, concentrate in vacuo, and flash chromatograph with 20% ethyl acetate/hexane to yield 1,4-bis-methoxymethoxy-benzene 6 (5.64 g, 63%) as a clear oil. 1H NMR (CDCl3): 6.97 (s, 4H), 5.11 (s, 4H), 3.47 (s, 6H).
Quantity
3.81 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
7.2 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1,4-Bis-methoxymethoxy-benzene
Reactant of Route 2
Reactant of Route 2
1,4-Bis-methoxymethoxy-benzene
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1,4-Bis-methoxymethoxy-benzene
Reactant of Route 4
Reactant of Route 4
1,4-Bis-methoxymethoxy-benzene
Reactant of Route 5
Reactant of Route 5
1,4-Bis-methoxymethoxy-benzene
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1,4-Bis-methoxymethoxy-benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.